

T-26c inhibition potency validation

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Compound Focus: T-26c

CAS No.: 869296-13-9

Cat. No.: S544360

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T-26c Inhibitor Profile

T-26c is a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The quantitative data below summarizes its inhibition potency and selectivity.

Property	Value / Description	Source / Context
Target	Matrix Metalloproteinase-13 (MMP-13)	[1]
IC50 (Potency)	6.9 pM (Picomolar)	[1]
Selectivity	>2,600-fold selectivity over other related metalloenzymes	[1]
Functional Assay	Inhibition of degradation of bovine nasal septal cartilage explants	[1]
Note	The IC50 value of 6.75 pM is also reported for the T-26c compound itself [1].	

General Protocols for Inhibitor Validation

While a specific step-by-step protocol for **T-26c** wasn't available in the search results, the general methodologies from relevant studies can guide your experimental design.

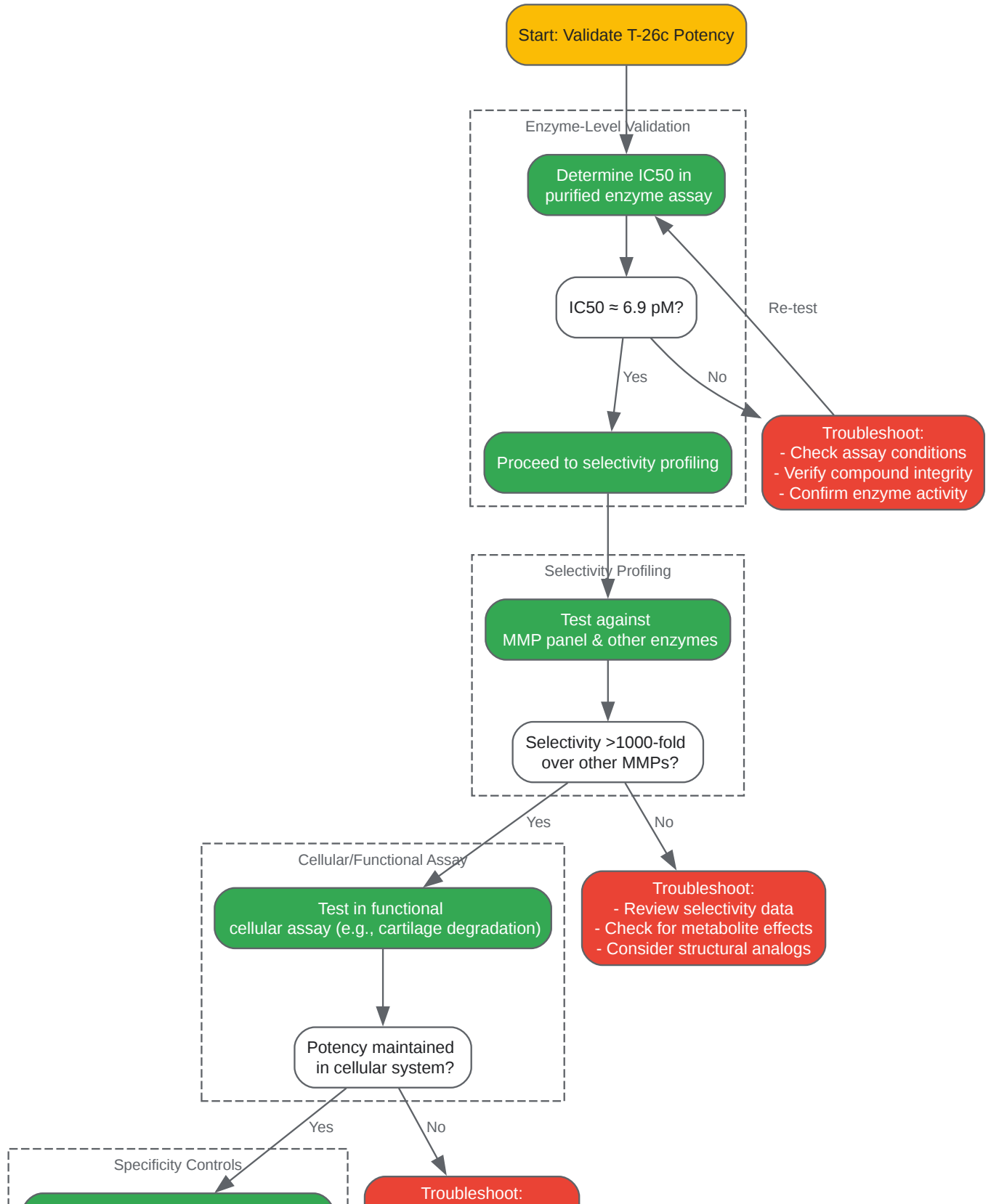
- **High-Throughput Screening (HTS) Assays:** The discovery of novel inhibitors often begins with HTS. A common approach uses a **Homogeneous Time-Resolved Fluorescence (HTRF)**-based assay. This assay can measure the integration of viral DNA into a target DNA catalyzed by an enzyme (like HIV-1 integrase) in the presence of a cellular cofactor. This method is capable of capturing diverse types of inhibitors [2].
- **Counterscreening for False Positives:** To eliminate compounds that act through nonspecific interference, use counter-screens.
 - **Fluorescence Quenchers:** Identify compounds that interfere with the assay's fluorescent readout [2].
 - **Thiol Reactivity:** Techniques like **ALARM NMR** can identify compounds that cause false positives by nonspecifically reacting with protein cysteine residues. This method is more sensitive than simple glutathione reactivity tests [3].

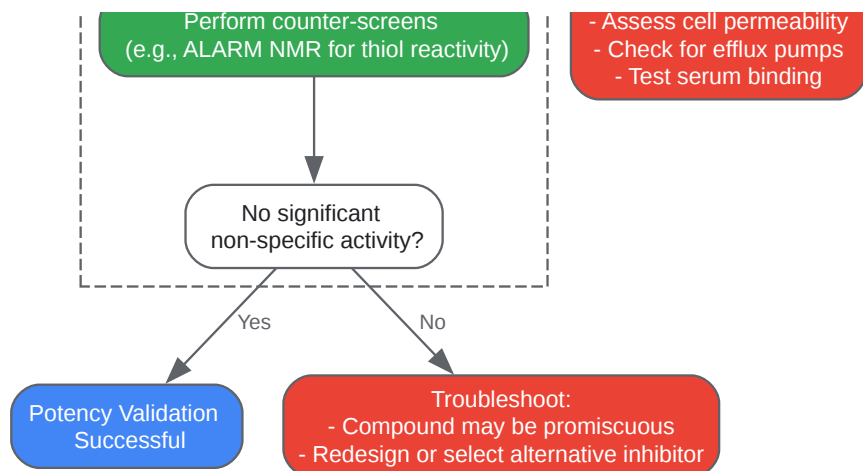
FAQs and Troubleshooting

- **Q1: The potency of my T-26c appears low in a functional cellular assay. What could be the cause?**
 - **A1:** This could be due to poor cellular permeability or compound instability in the culture medium. Troubleshoot by:
 - **Validating Cell-Based Assays:** Ensure your assay properly measures the intended biological activity. Check relevant patents for examples of potency assays for other drugs [4].
 - **Checking Compound Storage:** Confirm the compound is stored according to the manufacturer's specifications and that stock solutions are freshly prepared.
 - **Using a Positive Control:** Include a well-characterized inhibitor in your assay to verify system functionality.
- **Q2: I am observing off-target effects in my experiments. How can I confirm T-26c's selectivity?**
 - **A2:** The published data shows high selectivity [1]. To confirm this in your system:
 - **Profile Against a Panel of Enzymes:** Test **T-26c** against a broad panel of other MMPs and metalloenzymes at the same concentration to experimentally verify its selectivity in your hands.
 - **Review Compound Purity:** Verify the purity of your **T-26c** sample via HPLC or LC-MS to rule out effects from impurities or degradation products.

T-26c Potency Validation Workflow

This diagram outlines the key steps and decision points for experimentally validating the potency of **T-26c**, based on general best practices for inhibitor characterization.





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References

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